4-Hydroxy-4-phenylcyclohexanone

概述

描述

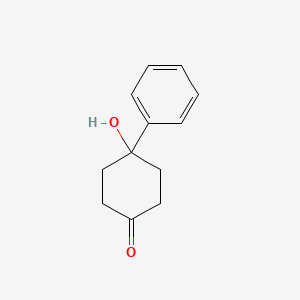

4-Hydroxy-4-phenylcyclohexanone is an organic compound with the molecular formula C12H14O2 It is a derivative of cyclohexanone, where a hydroxyl group and a phenyl group are attached to the fourth carbon of the cyclohexane ring

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-phenylcyclohexanone can be synthesized through several methods. One common approach involves the reaction of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol with hydrochloric acid in tetrahydrofuran and water at 25°C for 16 hours . The reaction mixture is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

化学反应分析

Types of Reactions

4-Hydroxy-4-phenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 4-phenylcyclohexanone or 4-phenylcyclohexanoic acid.

Reduction: Formation of 4-hydroxy-4-phenylcyclohexanol.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry

In synthetic organic chemistry, 4-hydroxy-4-phenylcyclohexanone is utilized as an intermediate for producing more complex molecules. Its ability to undergo various reactions, such as oxidation and reduction, allows it to be converted into other valuable compounds like 4-phenylcyclohexanone and 4-hydroxy-4-phenylcyclohexanol .

Biology

Research has indicated potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, suggesting that it may influence biochemical pathways relevant to drug development . For instance, it has been investigated for its role in synthesizing N-functionalized 2-aminophenols, which are important in medicinal chemistry .

Medicine

The compound is being explored for its therapeutic effects and as a precursor in drug development. Its unique structure allows for modifications that can enhance biological activity or target specific pathways in disease processes . The synthesis of derivatives from this compound has shown promise in creating new pharmaceutical agents.

Industry

In industrial applications, this compound is used in the production of fine chemicals and as a building block for synthesizing various materials. Its versatility makes it valuable in the formulation of specialty chemicals that require specific functional groups for enhanced performance .

作用机制

The mechanism of action of 4-Hydroxy-4-phenylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

4-Hydroxycyclohexanone: Lacks the phenyl group, resulting in different reactivity and applications.

4-Phenylcyclohexanone:

4-Hydroxy-4-methylcyclohexanone: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior.

Uniqueness

4-Hydroxy-4-phenylcyclohexanone is unique due to the presence of both a hydroxyl and a phenyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

生物活性

4-Hydroxy-4-phenylcyclohexanone, a compound with the molecular formula CHO and a molecular weight of 190.24 g/mol, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, exploring its synthesis, cytotoxic properties, anti-inflammatory effects, and antioxidant activities.

Synthesis

The synthesis of this compound can be achieved through several methods. One route involves the reaction of 8-phenyl-1,4-dioxaspiro[4,5]decane-8-ol with hydrochloric acid in tetrahydrofuran and water at room temperature for an extended period . Various other synthetic pathways have been documented, showcasing the versatility in producing this compound.

Cytotoxic Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that analogs of curcumin containing the 4-phenylcyclohexanone moiety demonstrate potent anti-cancer activity by inhibiting endothelial cell growth in culture . The structure-activity relationship (SAR) analysis suggests that the cytotoxic potency is influenced by the electronic properties of substituents on the aryl rings, with electron-withdrawing groups enhancing activity .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. In vitro assays have demonstrated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases . The percentage inhibition observed in these studies is comparable to standard anti-inflammatory drugs.

Antioxidant Activity

The antioxidant activity of this compound has also been investigated. It has been reported that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant capacity is crucial for preventing cellular damage associated with various diseases .

Case Studies

- Cytotoxicity against Cancer Cells : A study evaluating the cytotoxic effects of this compound on B16 melanoma cells revealed an IC value less than 100 μM, indicating potent cytotoxicity .

- Anti-inflammatory Effects : In a controlled study, compounds derived from cyclohexanones exhibited anti-inflammatory effects comparable to established drugs like ibuprofen, with specific percentage inhibitions reported near standard levels .

- Antioxidant Efficacy : Research demonstrated that derivatives of this compound showed a significant reduction in lipid peroxidation in vitro, highlighting their potential as antioxidant agents .

Table 1: Biological Activity Summary of this compound Derivatives

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-4-phenylcyclohexanone, and how do reaction conditions influence yield and purity?

- Methodology : Retrosynthetic analysis using databases like Reaxys and BKMS_METABOLIC can identify feasible routes. For example, one-step synthesis via Friedel-Crafts alkylation or oxidation of 4-phenylcyclohexanol. Solvent selection (e.g., dichloromethane for Friedel-Crafts) and catalysts (e.g., AlCl₃) are critical for regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for a singlet at δ ~1.8 ppm (cyclohexanone methylene protons) and aromatic protons (δ ~7.2–7.4 ppm). The hydroxyl proton may appear as a broad peak at δ ~2.5 ppm (solvent-dependent).

- ¹³C NMR : A carbonyl signal at ~210 ppm confirms the ketone group.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3200–3500 cm⁻¹ (O-H stretch).

- MS : Molecular ion peak at m/z 202 (C₁₂H₁₄O₂) and fragmentation patterns (e.g., loss of H₂O or CO). Compare with PubChem or DSSTox reference data .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors. Store in a tightly sealed container in a cool, dry place. In case of skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes . Avoid incompatible materials like strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, Sharpless asymmetric dihydroxylation of 4-phenylcyclohexene followed by oxidation. Chiral ligands like (R,R)-Jacobsen’s Mn(III)-salen complex can induce enantioselectivity (>90% ee). Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What computational methods (DFT, MD) are suitable for studying the conformational stability of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model chair vs. boat cyclohexanone conformers. Compare energy barriers for ring flipping. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) can predict solvation effects on stability. Validate with experimental NMR coupling constants (e.g., J values for axial-equatorial protons) .

Q. How can contradictory data on the reactivity of this compound in nucleophilic addition reactions be resolved?

- Methodology : Re-evaluate reaction conditions (e.g., solvent polarity, temperature). For example, Grignard additions may yield varying regioselectivity in THF vs. diethyl ether. Use kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., D₂O quenching) to track intermediate formation. Cross-validate results with high-resolution MS and 2D NMR (COSY, HSQC) to identify byproducts .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodology : Stabilize the compound via buffered solutions (pH 6–8) or derivatization (e.g., acetylation of the hydroxyl group). Under strong acid, monitor for ketone hydration products (e.g., cyclohexanol derivatives) via GC-MS. In basic conditions, avoid prolonged exposure to prevent aldol condensation; use inert atmospheres (N₂) to suppress oxidation .

Q. Data Analysis and Experimental Design

Q. How to design experiments to study the metabolic pathways of this compound in biological systems?

- Methodology : Use radiolabeled (¹⁴C) compounds in in vitro assays with liver microsomes. Identify phase I metabolites (oxidation, reduction) via LC-MS/MS and phase II conjugates (glucuronidation) using enzymatic hydrolysis. Compare with databases like HMDB or DrugBank for analogous pathways .

Q. What statistical approaches are recommended for analyzing variability in synthetic yield across multiple batches?

- Methodology : Apply ANOVA to identify significant factors (e.g., catalyst loading, temperature). Use design of experiments (DoE) software (e.g., JMP) to optimize parameters via response surface methodology (RSM). Report confidence intervals (95%) and outliers using Grubbs’ test .

Q. Safety and Compliance

Q. How to safely dispose of waste containing this compound?

- Methodology : Neutralize acidic/basic residues before disposal. Absorb liquid waste with inert materials (e.g., vermiculite) and package in labeled containers for incineration. Follow EPA guidelines (40 CFR 261) for non-halogenated organic compounds. Document waste streams per institutional protocols .

属性

IUPAC Name |

4-hydroxy-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQXRYQUQBSKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342675 | |

| Record name | 4-Hydroxy-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-73-4 | |

| Record name | 4-Hydroxy-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-phenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。